nor-NOHA

概要

説明

N-Hydroxy-nor-L-arginine, commonly referred to as nor-NOHA, is a compound known for its role as an arginase inhibitor. Arginase is an enzyme involved in the urea cycle, which converts L-arginine into L-ornithine and urea. By inhibiting arginase, this compound has been shown to have various therapeutic effects, particularly in conditions where arginase activity is upregulated, such as cancer, hypertension, and certain inflammatory diseases .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-nor-L-arginine typically involves the hydroxylation of nor-L-arginine. One common method includes the use of hydroxylamine as a reagent. The reaction is carried out under controlled conditions to ensure the selective hydroxylation of the guanidine group in nor-L-arginine .

Industrial Production Methods

Industrial production of N-Hydroxy-nor-L-arginine involves large-scale synthesis using similar chemical routes as in laboratory settings but optimized for higher yields and purity. The process may include additional purification steps such as crystallization or chromatography to ensure the final product meets industrial standards .

化学反応の分析

Inhibition of Arginase Activity

nor-NOHA (Nω-hydroxy-nor-L-arginine) is a potent, reversible inhibitor of arginase, competing with the natural substrate L-arginine. Key findings include:

- Mechanism : Binds to the manganese-containing active site of arginase, displacing the metal-bridging hydroxide ion and forming hydrogen bonds with residues like Asp-128 and His-141 .

- Kinetic Parameters :

- Structural Insights :

pH-Dependent Binding and Thermodynamics

This compound’s inhibition efficacy varies with pH due to protonation states of active-site residues:

- Thermodynamic Parameters (ΔG, ΔH, ΔS):

- Key Observations :

Competition with L-Arginine Metabolism

This compound disrupts the urea cycle by blocking arginase-mediated conversion of L-arginine to L-ornithine and urea .

- Biochemical Effects :

Off-Target Effects and Hypoxia-Specific Activity

Despite its arginase-inhibitory role, this compound exhibits off-target effects under hypoxic conditions:

- Induces apoptosis in ARG2-expressing leukemic cells independently of arginase inhibition .

- Modulates mitochondrial respiration and oxidative phosphorylation in hypoxic environments .

Chemical Stability and Reactivity

- Degradation Pathways :

Synthetic and Analytical Methods

- Detection : Quantified via HPLC with UV detection (λ = 210 nm) or LC-MS .

- Synthesis : Prepared via hydroxylation of nor-L-arginine derivatives .

Key Citations

科学的研究の応用

Key Applications

-

Cancer Research

- Hypoxia-Induced Resistance : Nor-NOHA has been shown to overcome hypoxia-mediated resistance in chronic myeloid leukemia (CML) cells. In a study, co-treatment with this compound and BCR-ABL1 kinase inhibitors enhanced apoptosis in ARG2-expressing cells under hypoxic conditions. Notably, this effect was independent of ARG2 inhibition, indicating off-target activities of this compound that warrant careful evaluation in therapeutic contexts .

-

Cardiovascular Studies

- Arteriogenesis : In models of arteriogenesis, this compound treatment significantly reduced M2 macrophage accumulation around growing collateral arteries and interfered with endothelial cell proliferation. This suggests that arginase activity is essential for promoting vascular remodeling and may have implications for treating cardiovascular diseases .

-

Immunology

- Tuberculosis Treatment : Recent findings indicate that this compound alters immune responses in tuberculosis (TB) models. It polarized macrophages towards an M1 phenotype, increasing NO production and enhancing cytokine responses against Mycobacterium tuberculosis (Mtb). While it did not significantly reduce bacterial burden, it showed potential as a host-directed therapy to augment antibiotic efficacy .

- Liver Injury Models

Case Study 1: Overcoming Hypoxia-Mediated Resistance in CML

In a controlled study involving CML cell lines, researchers treated cells with this compound alongside imatinib under both normoxic and hypoxic conditions. The results indicated that this compound enhanced the apoptotic effects of imatinib specifically in hypoxic environments, suggesting its potential as an adjunctive therapy in resistant leukemia cases.

| Treatment Condition | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Normoxia + Imatinib | 70 | 15 |

| Hypoxia + Imatinib | 50 | 40 |

| Hypoxia + Imatinib + this compound | 30 | 70 |

Case Study 2: Effects on Arteriogenesis

In a murine model assessing the impact of this compound on arteriogenesis, researchers observed a marked reduction in collateral artery growth when treated with this compound compared to control groups. This was accompanied by decreased M2 macrophage accumulation.

| Treatment Group | Collateral Growth (mm) | M2 Macrophage Count |

|---|---|---|

| Control | 2.5 | 150 |

| This compound | 1.0 | 50 |

Mechanistic Insights

This compound's mechanism involves not only the inhibition of arginase but also the modulation of cellular respiration and NO production pathways. Studies have shown that this compound can spontaneously release NO-like molecules when interacting with riboflavin or hydrogen peroxide, complicating its interpretation as a selective arginase inhibitor .

作用機序

N-Hydroxy-nor-L-arginine exerts its effects primarily by inhibiting the activity of arginase enzymes. This inhibition leads to an increase in the availability of L-arginine, which can then be used by nitric oxide synthase to produce nitric oxide. Nitric oxide is a critical signaling molecule involved in various physiological processes, including vasodilation and immune response modulation .

類似化合物との比較

Similar Compounds

α-Difluoromethylornithine (DMFO): Another arginase inhibitor with similar therapeutic applications.

Sauchinone: A plant-derived arginase inhibitor.

Salvianolic Acid B (SAB): Known for its anti-inflammatory properties.

Piceatannol-3-O-β-D-glucopyranoside (PG): A natural compound with arginase inhibitory activity.

Obacunone: Another plant-derived arginase inhibitor.

Uniqueness

N-Hydroxy-nor-L-arginine is unique due to its specific inhibition of arginase and its ability to modulate nitric oxide production. This dual action makes it particularly valuable in research and therapeutic applications targeting cardiovascular and inflammatory diseases .

生物活性

Nor-NOHA (Nω-hydroxy-nor-arginine) is a reversible, competitive inhibitor of arginase, an enzyme that plays a crucial role in the urea cycle and has significant implications in various physiological and pathological processes. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic potential, and implications in disease models.

This compound primarily functions by inhibiting arginase, which competes with nitric oxide synthase (NOS) for the common substrate L-arginine. This competition is pivotal in regulating nitric oxide (NO) production, affecting numerous biological pathways including vasodilation, immune response, and cell proliferation.

Key Characteristics:

- IC50 Value : 2 μM for human type II arginase, demonstrating a ten-fold selectivity over type I arginase .

- Biological Activity : this compound not only inhibits arginase but also exhibits off-target effects that can influence cellular behavior beyond arginase inhibition .

1. Anti-Leukemic Activity

A notable study demonstrated that this compound induces apoptosis in ARG2-expressing hypoxic cells, particularly in chronic myeloid leukemia (CML). The compound was effective under hypoxic conditions but not in normoxia, indicating its potential to overcome resistance to BCR-ABL1 kinase inhibitors. Interestingly, the anti-leukemic effects were found to be independent of ARG2 inhibition, suggesting that this compound may act through alternative pathways .

2. Immune Modulation

This compound has been investigated for its effects on macrophage polarization during Mycobacterium tuberculosis (Mtb) infection. Treatment with this compound shifted macrophages towards an M1 phenotype, enhancing NO production and reducing bacterial load in vitro. In vivo studies using Balb/c mice showed reduced pulmonary arginase levels and increased antimicrobial metabolites .

3. Impact on Arteriogenesis

In models of arteriogenesis induced by femoral artery ligation in mice, this compound treatment resulted in reduced collateral artery growth. The study highlighted that arginase activity is essential for this process by promoting M2 macrophage accumulation and arterial cell proliferation .

Summary of Findings

Considerations for Research and Clinical Use

While this compound has been widely used as an arginase inhibitor in various studies, its off-target effects necessitate careful interpretation of results. The compound has shown promise in clinical trials for conditions involving endothelial dysfunction and immunosuppression; however, researchers must consider its broader biological implications before attributing effects solely to arginase inhibition .

特性

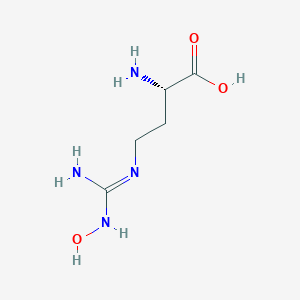

IUPAC Name |

(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOBHCUDVWOTEKO-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=C(N)NO)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CN=C(N)NO)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332211 | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189302-40-7, 291758-32-2 | |

| Record name | Nor-noha | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | nor-NOHA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOR-NOHA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。